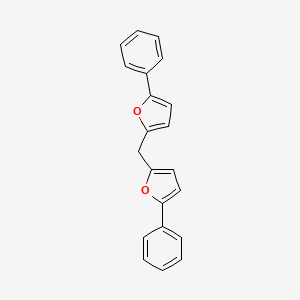

Bis(5-phenylfuran-2-yl)methane

Description

Structure

3D Structure

Properties

CAS No. |

102732-77-4 |

|---|---|

Molecular Formula |

C21H16O2 |

Molecular Weight |

300.3 g/mol |

IUPAC Name |

2-phenyl-5-[(5-phenylfuran-2-yl)methyl]furan |

InChI |

InChI=1S/C21H16O2/c1-3-7-16(8-4-1)20-13-11-18(22-20)15-19-12-14-21(23-19)17-9-5-2-6-10-17/h1-14H,15H2 |

InChI Key |

ZNFIWXGHBFRARO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(O2)CC3=CC=C(O3)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for Bis 5 Phenylfuran 2 Yl Methane and Analogous Diarylfurans

Biomass-Derived Precursors and Sustainable Synthesis Approaches

The increasing emphasis on green chemistry has led to the exploration of renewable feedstocks for the synthesis of valuable chemical compounds. Biomass-derived molecules such as 5-hydroxymethylfurfural (B1680220) (HMF) and furoic acid derivatives are prominent starting points for the construction of furan-containing structures.

Utilization of 5-Hydroxymethylfurfural (HMF) and Furoic Acid Derivatives

5-Hydroxymethylfurfural (HMF) is a versatile platform chemical obtained from the dehydration of carbohydrates. Its structure is a suitable scaffold for elaboration into more complex furan-based molecules. One synthetic pathway involves the conversion of HMF to 2,5-bis(hydroxymethyl)furan, which can then undergo further reactions. While not directly leading to bis(5-phenylfuran-2-yl)methane, this highlights the utility of HMF in creating symmetrically substituted difurans.

Furoic acid, another accessible biomass-derived compound, can also serve as a precursor. Methodologies involving furoic acid derivatives often rely on coupling and functional group interconversion strategies to build the desired diarylfuran framework.

Acid-Catalyzed Self-Condensation Strategies for Bis(5-arylfuran-2-yl)methane Scaffolds

Acid-catalyzed reactions offer an efficient means to construct the central methylene (B1212753) bridge in bis(5-arylfuran-2-yl)methane systems. A key strategy involves the acid-catalyzed condensation of a 5-arylfuran with an aldehyde or its equivalent. For instance, the reaction of 2-phenylfuran (B99556) with formaldehyde (B43269) in the presence of an acid catalyst can yield bis(5-phenylfuran-2-yl)methane. This approach is attractive due to its atom economy and operational simplicity.

Research has shown that various acid catalysts, including mineral acids and Lewis acids, can promote this transformation. The reaction proceeds through the electrophilic substitution of the electron-rich furan (B31954) ring.

Cross-Coupling Reactions for Furan-Phenyl Linkages

The formation of the carbon-carbon bond between the furan ring and the phenyl substituent is a critical step in the synthesis of the target compound. Modern organometallic cross-coupling reactions are powerful tools for achieving this transformation with high precision.

Palladium-Catalyzed Approaches to Arylfuran Systems

Palladium-catalyzed cross-coupling reactions are widely employed for the synthesis of arylated furans. These methods typically involve the reaction of a furan derivative bearing a suitable leaving group (such as a halide) with an organometallic reagent containing the aryl group. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity.

Suzuki-Miyaura Cross-Coupling in Furan-Phenyl Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a particularly effective method for forging furan-phenyl bonds. This reaction typically involves the coupling of a furan boronic acid or ester with a phenyl halide, or vice versa, in the presence of a palladium catalyst and a base. The mild reaction conditions, high functional group tolerance, and the commercial availability of the reagents make the Suzuki-Miyaura coupling a preferred method. For example, 5-bromofuran-2-carbaldehyde can be coupled with phenylboronic acid to produce 5-phenylfuran-2-carbaldehyde, a key intermediate that can be further elaborated to bis(5-phenylfuran-2-yl)methane.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling for Arylfuran Synthesis

| Furan Substrate | Arylating Agent | Catalyst System | Product | Yield (%) |

| 5-Bromofuran-2-carbaldehyde | Phenylboronic acid | Pd(PPh3)4 / K2CO3 | 5-Phenylfuran-2-carbaldehyde | >90 |

| Furan-2-boronic acid | Bromobenzene | Pd(OAc)2 / SPhos | 2-Phenylfuran | High |

This table is illustrative and combines typical reaction components and expected outcomes based on established Suzuki-Miyaura coupling principles.

Defunctionalization Concepts in Bis(5-arylfuran-2-yl)methane Synthesis

In many synthetic sequences, functional groups are installed to facilitate key bond-forming steps or to control reactivity. The final stage of the synthesis often requires the removal of these auxiliary functional groups to afford the target molecule. This process is known as defunctionalization. Common strategies include the reduction of carbonyl groups or the removal of directing groups. For instance, if the synthesis proceeds through a ketone intermediate, a Clemmensen or Wolff-Kishner reduction can be employed to reduce the carbonyl to a methylene group, thereby forming the central CH2 linker of bis(5-phenylfuran-2-yl)methane.

Synthetic Pathways to Key Intermediates for Bis(5-phenylfuran-2-yl)methane Derivatives

The synthesis of bis(5-phenylfuran-2-yl)methane hinges on the preparation of functionalized 5-phenylfuran precursors, which can then be coupled to form the central methylene bridge. The primary intermediates in this pathway are 5-phenyl-2-furaldehyde (B76939) and (5-phenylfuran-2-yl)methanol (B1618434).

5-Phenyl-2-furaldehyde serves as a fundamental building block. A variety of synthetic methods have been developed for its preparation, often involving palladium-catalyzed cross-coupling reactions. ekb.egresearchgate.net One of the most common approaches is the Suzuki-Miyaura reaction, which couples a halogenated furaldehyde with phenylboronic acid. ekb.egrsc.org

For instance, 5-bromo-2-furaldehyde (B32451) can be reacted with phenylboronic acid in the presence of a palladium catalyst, such as palladium(II) acetate, to yield 5-phenyl-2-furaldehyde. ekb.eg Different ligands and reaction conditions have been explored to optimize this transformation, with some methods achieving yields greater than 90%. ekb.eg Other coupling reactions, such as those employing organotin or organozinc reagents, have also been successfully used. researchgate.net

Alternative routes include the Vilsmeier-Haack reaction on 2-phenylfuran or the arylation of 2-furaldehyde with benzene (B151609) diazonium chloride in the presence of cupric chloride. ekb.eg Photochemical methods involving the irradiation of 5-bromo- or 5-iodofuran-2-carbaldehyde in a benzene solution have also been reported to produce 5-phenyl-2-furaldehyde in good yields. ekb.eg

Here is a table summarizing various synthetic methods for 5-phenyl-2-furaldehyde:

| Starting Materials | Catalyst/Reagent | Solvent(s) | Yield |

| 5-Bromo-2-furaldehyde, Phenylboronic acid | Pd(OAc)₂, Tetrabutylammonium bromide | Water | 74% ekb.eg |

| 5-Bromo-2-furaldehyde, Phenylboronic acid | Pd(OAc)₂, Glyoxal bis(N-methyl-N-phenyl-hydrazone) | Aerobic conditions | 83% ekb.eg |

| 5-Bromo-2-furaldehyde, Phenylboronic acid | Palladium resin, N,N-diisopropylethylamine | DMF/Water | 91% ekb.eg |

| 5-Iodo-2-furaldehyde, Phenylboronic acid | Membrane-installed microchannel device with Pd catalyst | - | 99% ekb.eg |

| 5-Bromo-2-furaldehyde, Phenyl tributyl tin | Pd(PPh₃)₂Cl₂ | Dichloroethane | 61% ekb.egresearchgate.net |

| 2-Phenylfuran | Vilsmeier-Haack reaction (e.g., POCl₃, DMF) | - | 60% ekb.eg |

| 2-Furaldehyde, Benzene diazonium chloride | Cupric chloride | Acetone (B3395972) | - ekb.egnih.gov |

| 5-Iodofuran-2-carbaldehyde, Benzene | Irradiation | Benzene | 91% ekb.eg |

| 5-Bromo-2-furaldehyde, Phenylboronic acid | - | Hexane/EtOAc | 86% rsc.org |

| 5-Substituted phenyl-2-furoic acid, Thionyl chloride | - | - | - sci-hub.se |

Table showing a summary of various synthetic methods for 5-Phenyl-2-furaldehyde.

The subsequent step in the synthetic sequence is often the reduction of 5-phenyl-2-furaldehyde to (5-phenylfuran-2-yl)methanol. This transformation is typically achieved using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in a suitable solvent like methanol (B129727) or a mixture of diethyl ether and water. rsc.orgsci-hub.se Yields for this reduction are generally good, with reports of up to 81-87% for various substituted derivatives. rsc.org

The synthesis of halogenated derivatives of (5-phenylfuran-2-yl)methanol can be approached in two primary ways. One method involves using a halogenated starting material, such as 5-(4-chlorophenyl)-2-furaldehyde, which is then reduced to the corresponding alcohol. rsc.org For example, 5-(4-chlorophenyl)-2-furanmethanol was synthesized with an 87% yield via this route. rsc.org

Alternatively, (5-phenylfuran-2-yl)methanol can be halogenated directly. For instance, treatment of (5-phenylfuran-2-yl)methanol with thionyl chloride in dichloromethane (B109758) and pyridine (B92270) can be used to generate the corresponding chloromethyl derivative, 2-(chloromethyl)-5-phenylfuran. sci-hub.se This halogenated intermediate is a key component for further reactions, such as the coupling steps needed to form bis(5-phenylfuran-2-yl)methane.

Here is a table summarizing the synthesis of (5-phenylfuran-2-yl)methanol and its derivatives:

| Starting Material | Reagent(s) | Product | Yield |

| 5-Phenyl-2-furaldehyde | NaBH₄ in Methanol | (5-Phenylfuran-2-yl)methanol | 58% rsc.org |

| 5-(4-Methoxyphenyl)-2-furaldehyde | NaBH₄ | 5-(4-Methoxyphenyl)-2-furanmethanol | 81% rsc.org |

| 5-(4-Chlorophenyl)-2-furaldehyde | NaBH₄ | 5-(4-Chlorophenyl)-2-furanmethanol | 87% rsc.org |

| (5-Phenylfuran-2-yl)methanol | Thionyl chloride, Pyridine | 2-(Chloromethyl)-5-phenylfuran | - sci-hub.se |

Table showing a summary of the synthesis of (5-phenylfuran-2-yl)methanol and its derivatives.

Parallel Synthesis and Library Generation Strategies for Substituted Furan Systems

The development of efficient synthetic strategies for creating libraries of substituted furan compounds is of significant interest for drug discovery and materials science. nih.gov Parallel synthesis techniques allow for the rapid generation of a multitude of derivatives from a common intermediate. nih.govnih.gov

A common strategy involves the synthesis of a key intermediate, such as a 3-iodofuran, which can then be subjected to a variety of palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net These reactions, including Suzuki-Miyaura, Sonogashira, Heck, and carbonylation reactions, enable the introduction of diverse substituents at the 3-position of the furan ring. nih.gov This approach has been successfully applied to create libraries of 2,3,4,5-tetrasubstituted furans. nih.govresearchgate.net

For diarylfuran systems, a similar strategy can be employed. Starting with a di-halogenated furan or a furan with multiple reactive sites, different aryl groups can be introduced sequentially or in a controlled manner. The use of solid-phase synthesis or solution-phase parallel synthesis can streamline this process, allowing for the creation of large and diverse libraries of compounds. nih.govacs.org The choice of commercially available building blocks, like various boronic acids, terminal alkynes, and styrenes, allows for the generation of a virtual library that can contain thousands of potential compounds. nih.gov These library generation strategies are instrumental in exploring the structure-activity relationships of substituted furan systems for various applications.

Computational and Theoretical Investigations of Bis 5 Phenylfuran 2 Yl Methane and Analogues

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic properties of novel organic molecules. For compounds like Bis(5-phenylfuran-2-yl)methane and its analogues, these computational methods provide insights into their potential applications in electronics and materials science.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic characteristics of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key parameter influencing the molecule's conductivity and optical properties. A smaller gap generally corresponds to a material that is more easily excitable and a better semiconductor.

In fused furan (B31954) systems, the HOMO-LUMO gap is significantly influenced by the molecular structure. For instance, the substitution of furan rings at the terminal positions of oligomers can lead to a narrower HOMO-LUMO gap compared to their all-thiophene counterparts. researchgate.net Conversely, incorporating furan rings into the interior of oligomers can result in an increased rigidity of the molecular structure. researchgate.net

Computational studies using Density Functional Theory (DFT) have been employed to calculate the HOMO and LUMO energy levels and the corresponding band gaps for various furan derivatives. These calculations are essential for designing novel materials for organic electronic devices, as they allow for the prediction of their electronic behavior. researchgate.net

| System Type | Effect of Furan Incorporation | Impact on HOMO-LUMO Gap |

| Fused-Ring Oligomers | Terminal substitution with furan rings | Narrower gap |

| Fused-Ring Oligomers | Interior substitution with furan rings | Increased molecular rigidity |

| Metal-Organic Complexes | Addition of furan as a donor group | Raises HOMO energy, little effect on LUMO |

| General Furan Derivatives | Doping with conjugated or chromophore groups | Potential for low band gap materials |

The efficiency of charge transport in organic semiconductor materials is heavily dependent on the degree of overlap between the molecular orbitals of adjacent molecules in the solid state. Theoretical studies play a vital role in predicting and understanding these interactions, which are fundamental to the performance of organic electronic devices.

In crystalline organic semiconductors, the charge carrier often exists as a polaron, which is a quasi-particle formed by the charge carrier and its induced polarization field in the surrounding lattice. The extent of this polaron's delocalization, which can span over 10–20 molecules in highly conductive crystals, is a key determinant of charge mobility. nih.gov

Computational methods, such as fragment-orbital based surface hopping (FOB-SH), allow for the simulation of the dynamics of charge carrier transport at the molecular level. nih.gov These simulations provide insights into the nature of the charge carriers and the mechanisms of their transport through the crystalline structure. nih.gov

The packing arrangement of molecules in the solid state, which can be predicted and analyzed through computational means, directly influences the molecular orbital overlap. For instance, some furan-containing oligomers have been shown to arrange in a π-stacked packing motif, which is conducive to efficient charge transport, in contrast to the herringbone packing observed in other related compounds. researchgate.net

Theoretical calculations can also elucidate the impact of molecular structure on charge transport properties. For example, furan derivatives are often more planar than their thiophene (B33073) counterparts due to the higher electronegativity of the oxygen atom, which can influence their packing and electronic coupling in the solid state. researchgate.net

| Computational Method | Investigated Property | Relevance to Charge Transport |

| Fragment-Orbital Based Surface Hopping (FOB-SH) | Polaron size and delocalization | Determines the nature and mobility of charge carriers |

| X-ray Diffraction Analysis (in conjunction with theory) | Crystal packing motif (e.g., π-stacking vs. herringbone) | Dictates the degree of intermolecular orbital overlap |

| Density Functional Theory (DFT) | Molecular planarity and electronic structure | Influences solid-state packing and electronic coupling |

Molecular Docking Studies of Furan-Based Ligands

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijper.orgnih.govacgpubs.orgmdpi.comijpsr.com This method is widely used in drug discovery to understand how a ligand, such as a furan-based compound, might interact with a biological target, typically a protein or enzyme. ijper.orgnih.govacgpubs.orgmdpi.comijpsr.com

In the context of furan-based ligands, molecular docking studies have been instrumental in identifying potential inhibitors for various biological targets. For example, novel furan-azetidinone hybrids have been investigated as potential inhibitors of Escherichia coli enzymes. ijper.org In these studies, the furan derivatives were docked into the active sites of enzymes like dihydrofolate reductase, DNA gyrase, and enoyl reductase. ijper.org The results indicated that some of these compounds could be potential inhibitors of enoyl reductase, with specific binding interactions observed. ijper.org

Similarly, furan-based peptides have been designed and evaluated as inhibitors of the 20S proteasome, a target for anticancer therapies. nih.gov Docking studies, in combination with molecular dynamics simulations, were used to investigate the binding modes of these compounds and to understand why some derivatives exhibited inhibitory effects while others did not. nih.gov

The general workflow for molecular docking of furan-based ligands involves several key steps:

Preparation of the Ligand: The 3D structure of the furan derivative is generated and optimized to find its lowest energy conformation. ijper.org

Preparation of the Protein: The crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB), and it is prepared for docking by removing water molecules, adding hydrogen atoms, and defining the binding site. ijper.org

Docking Simulation: A docking program is used to place the ligand into the binding site of the protein in various orientations and conformations. ijper.org

Scoring and Analysis: The different poses of the ligand are scored based on their predicted binding affinity. The poses with the best scores are then analyzed to understand the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein. ijper.org

| Furan-Based Ligand Class | Biological Target | Key Findings from Docking Studies |

| Furan-azetidinone hybrids | E. coli enoyl reductase | Identified potential inhibitors with specific binding interactions. ijper.org |

| Furan-based peptides | 20S proteasome | Elucidated binding modes and explained differences in inhibitory activity. nih.gov |

| Furan-derived chalcones | Glucosamine-6-phosphate synthase | Suggested a binding mode similar to that of the natural substrate. mdpi.com |

| Furan-based Schiff bases | E. coli DNA gyrase | Confirmed the antimicrobial potential of certain derivatives. acgpubs.org |

Structure-Activity Relationship (SAR) Computational Methodologies for Furan Derivatives

Structure-Activity Relationship (SAR) studies are crucial for the rational design of new molecules with desired biological activities. Computational methodologies play a significant role in establishing these relationships by correlating the chemical structure of a compound with its biological effect.

For furan derivatives, computational SAR studies have been employed to guide the development of new therapeutic agents. mdpi.comresearchgate.netnih.govnih.govresearchgate.net These studies often involve the synthesis of a series of related compounds with systematic variations in their structure, followed by biological evaluation and computational analysis. mdpi.comnih.gov

One common approach is to use molecular modeling and chemometrics to extract information about the structural features that are important for the observed activity. mdpi.com For example, in the development of antifungal coumarin (B35378) derivatives, which contain a furan-like ring system within their core structure, SAR analysis demonstrated that O-substitutions were essential for their antifungal activity. mdpi.com

Computational tools such as Principal Component Analysis (PCA) and Partial Least Square Regression (PLS) can be used to analyze the data from these studies and build predictive models. mdpi.com These models can then be used to design new compounds with improved activity.

In the case of furan-derived chalcones and their pyrazoline derivatives, SAR studies revealed that certain chalcones exhibited broad-spectrum antimicrobial activity, while some pyrazolines were more selective. mdpi.com These experimental findings can be rationalized and further explored using computational methods to understand the underlying molecular interactions.

A key aspect of computational SAR is the use of molecular descriptors, which are numerical values that encode information about the chemical structure of a molecule. These descriptors can be used to build quantitative structure-activity relationship (QSAR) models, which are mathematical equations that relate the descriptors to the biological activity.

| Furan Derivative Class | Biological Activity | Key SAR Findings from Computational Studies |

| Coumarin Derivatives | Antifungal | O-substitutions are crucial for activity; electron-withdrawing groups can enhance potency. mdpi.com |

| Furan-derived chalcones | Antimicrobial | Specific substitutions on the aromatic rings are critical for broad-spectrum activity. mdpi.com |

| Furan-conjugated tripeptides | Antitumor | The nature of the amino acid residues and the C-terminus modification influence activity. researchgate.net |

| Pyrrolidine-Based ST2 Inhibitors | Anti-inflammatory | The position and nature of substituents on the aromatic rings significantly impact inhibitory potency. nih.gov |

Theoretical Studies on Reaction Mechanisms and Transformations in Furan Chemistry

Theoretical studies provide invaluable insights into the mechanisms of chemical reactions, allowing for a detailed understanding of reaction pathways, transition states, and the factors that control reactivity and selectivity. In the field of furan chemistry, computational methods have been extensively used to investigate a variety of transformations.

One area of focus has been the study of cycloaddition reactions involving furans. For example, the formation of nanothreads from furan through a [4+2] cycloaddition polymerization has been investigated theoretically. chemrxiv.org These studies have examined the enthalpic consequences and activation barriers of the initial steps of oligomerization, helping to explain the experimental observation that furan polymerizes at a lower pressure than thiophene. chemrxiv.org

The ring-opening of furan is another important transformation that has been studied using computational methods. Periodic density functional theory (DFT) has been used to investigate the mechanism of furan ring-opening over zeolite catalysts. osti.gov These calculations have helped to elucidate the reaction energy profiles and barriers, providing a mechanistic understanding of this key step in biomass upgrading. osti.gov

Theoretical studies have also been applied to understand the atmospheric chemistry of furans. The reaction mechanism of furan with the nitrate (B79036) radical (NO3) has been investigated using high-level quantum chemical methods. researchgate.netacs.org These studies have shown that the reaction is dominated by an addition-elimination mechanism, providing crucial information for atmospheric models. researchgate.netacs.org

Furthermore, the conversion of furfural (B47365), a key biomass-derived platform chemical, to furan and other valuable products has been the subject of theoretical investigation. acs.org DFT calculations have been used to explore the reaction mechanism on bimetallic catalysts, identifying the minimum reaction path and the rate-determining step. acs.org

| Reaction Type | Computational Method | Key Insights Gained |

| [4+2] Cycloaddition Polymerization | Density Functional Theory (DFT) | Explained the lower pressure requirement for furan polymerization compared to thiophene by analyzing activation barriers. chemrxiv.org |

| Catalytic Ring-Opening | Periodic Density Functional Theory (DFT) | Elucidated the reaction pathways and energy profiles for furan ring-opening over zeolite catalysts. osti.gov |

| Atmospheric Oxidation | High-Level Quantum Chemical Methods (e.g., CCSD(T)) | Determined that an addition-elimination mechanism dominates the reaction of furan with the nitrate radical. researchgate.net |

| Catalytic Conversion of Furfural | Density Functional Theory (DFT) | Identified the preferred reaction pathway and rate-determining step for the conversion of furfural to furan on bimetallic surfaces. acs.org |

Applications of Bis 5 Phenylfuran 2 Yl Methane and Its Derivatives in Advanced Materials Science and Polymer Chemistry

Polymer Synthesis and Cross-linking Applications of Bis(5-arylfuran-2-yl)methane Scaffolds

Bis(5-arylfuran-2-yl)methane scaffolds are emerging as significant components in polymer science due to their versatile synthesis and applicability. An efficient synthetic route has been developed for these scaffolds starting from biomass-derived furans, such as 5-Hydroxymethylfurfural (B1680220) (HMF) researchgate.net. This method avoids the use of protecting groups and relies on readily available intermediates, making it a more sustainable approach researchgate.net. The synthesis involves a decarboxylative cross-coupling of a furoic acid derived from HMF, followed by an acid-catalyzed self-condensation to produce the target bis(furyl)methane structures in good to excellent yields researchgate.net.

These scaffolds have noted applications in polymer synthesis and for cross-linking purposes researchgate.net. The rigid, aromatic nature of the arylfuran units, combined with the flexible methylene (B1212753) bridge, allows for the creation of polymers with tailored thermal and mechanical properties. The furan (B31954) rings themselves can participate in various chemical transformations, making them ideal for creating cross-linked polymer networks, which enhances material strength and stability. Another synthetic approach involves the defunctionalization of aryl ketones derived from L-(+)-tartaric acid under the influence of acid to form the bis(5-arylfuran-2-yl)methane framework researchgate.net.

Integration of Furan-Based Compounds in Bio-Based Polymer Development

The increasing demand for sustainable alternatives to petroleum-based polymers has driven research into bio-based monomers. Furan derivatives are at the forefront of this movement, offering a pathway to high-performance polymers from renewable resources mdpi.comdntb.gov.uabohrium.com.

A critical step in producing bio-based polymers like polyimides is the synthesis of suitable monomers, particularly diamines. Researchers have successfully synthesized furan-based diamine monomers from renewable feedstocks. One prominent route starts with 2,5-furandicarboxylic acid (FDCA), a versatile platform chemical derived from biomass mdpi.com. Through a series of reactions including acyl chlorination, amidation with 4-nitroaniline, and subsequent hydrogenation, a bio-based diamine monomer, N,N′-bis(4-aminophenyl)furan-2,5-dicarboxamide (FPA), can be produced mdpi.com.

Another approach utilizes 2,5-furandimethanol, another furan derivative, in conjunction with t-butoxycarbonylglycine (BOC-glycine) to synthesize BOC-glycine 2,5-furandimethyl ester dntb.gov.uabohrium.comresearchgate.netnih.gov. This intermediate is then used to produce a furan-based diamine suitable for polymerization dntb.gov.uabohrium.comresearchgate.netnih.gov. The development of these synthetic pathways is crucial for replacing conventional petroleum-based monomers, which are associated with environmental concerns dntb.gov.uabohrium.comnih.gov. Additionally, bis(hydroxylmethylfurfuryl)amines (BHMFAs) represent another class of furan-based monomers that can be synthesized directly from 5-HMF and primary amines, offering potential for creating functional biopolymers researchgate.net.

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, but they are traditionally synthesized from petroleum-derived monomers mdpi.comdntb.gov.uabohrium.com. The furan-based diamine monomers described above serve as sustainable building blocks for bio-based polyimides.

The typical synthesis involves a two-step method where the furan-based diamine (e.g., FPA) is polymerized with various aromatic dianhydrides in a polar aprotic solvent to form a polyamic acid (PAA) precursor mdpi.com. This PAA solution is then converted into the final polyimide film through thermal or chemical imidization mdpi.com. The resulting bio-based polyimide films exhibit impressive properties. For example, films prepared from the FPA diamine showed excellent thermal stability, with 5% weight loss temperatures exceeding 425 °C and high char yields (54% to 60%) mdpi.com. While some furan-based polyimide membranes can be slightly brittle due to the furan ring's lower rigidity compared to a benzene (B151609) ring, they possess excellent thermal stability and smooth surface morphology, making them a potential substitute for petroleum-based polymers dntb.gov.uabohrium.comnih.gov. These bio-polyimides also demonstrate promising performance in gas separation applications mdpi.com.

Table 1: Properties of Bio-Based Polyimide (FPA-PI) Films

| Property | FPA-PI Film Data |

|---|---|

| 5% Weight Loss Temperature | > 425 °C |

| Char Yields | 54% to 60% |

| Elastic Moduli | 2.14–3.20 GPa |

| Tensile Strengths | 50–99 MPa |

| CO2/N2 Selectivity (FPA-DODDA) | 27.721 |

| CO2 Permeability (FPA-BPFLDA) | 2.526 Barrer |

Data sourced from research on polyimides synthesized from N,N′-bis(4-aminophenyl)furan-2,5-dicarboxamide (FPA) mdpi.com.

Furan Derivatives in Optoelectronic Materials

The integration of furan rings into π-conjugated molecules significantly influences their photophysical, electrochemical, and charge transport properties researchgate.net. This has led to widespread interest in furan-based semiconductors for applications in organic electronics, where they offer advantages such as high solubility and good carrier mobility researchgate.net.

Organic thin-film transistors (OTFTs) are a key component of flexible and low-cost electronics. The performance of an OTFT is heavily dependent on the semiconductor material used in its active layer. Furan-containing organic semiconductors have shown great potential in this area researchgate.net. The furan ring, when incorporated into a polymer backbone or a small molecule, can enhance π-stacking and facilitate charge transport. For example, polymers based on furan-flanked diketopyrrolopyrrole have been successfully used as the active semiconductor in OTFTs nih.gov. The inherent properties of furan, such as its smaller oxygen heteroatom compared to sulfur in thiophene (B33073), can lead to less steric hindrance and a more co-planar molecular structure, which is beneficial for charge mobility nih.gov.

Organic field-effect transistors (OFETs) are a specific type of OTFT that have been extensively studied using furan-based materials. Both p-type (hole-transporting) and n-type (electron-transporting) furan semiconductors have demonstrated high performance in OFETs researchgate.net. Despite furan receiving less attention than its analogue thiophene in the past, recent studies have shown that furan-based molecules can exhibit comparable charge transport properties researchgate.netrsc.org. For instance, a donor-acceptor type organic semiconductor incorporating a furan-substituted benzothiadiazole unit achieved a hole mobility of 0.0122 cm²/Vs in a bottom-gate, bottom-contact OFET device rsc.org. Remarkably, some quinoidal oligofuran materials have achieved mobilities as high as 7.7 cm²/Vs, highlighting the significant potential of these materials researchgate.net. The strategic design of furan-based molecules, such as furan-phenylene co-oligomers, allows for tuning of properties like solubility and charge transport, making them highly adaptable for various optoelectronic devices researchgate.net.

Table 2: Performance of Furan-Based Semiconductors in OFETs

| Furan-Based Material Type | Reported Mobility (μ) | Device Configuration |

|---|---|---|

| Quinoidal Oligofuran | up to 7.7 cm²/Vs | Not Specified |

| Furan-substituted Benzothiadiazole | 0.0122 cm²/Vs | Bottom-gate, bottom-contact |

| Furan-flanked Diketopyrrolopyrrole Polymer (PDPPF-DTT) | up to 0.18 cm²/Vs | Bottom-gate, bottom-contact (with surface treatments) |

Data compiled from various studies on furan-based organic semiconductors researchgate.netnih.govrsc.org.

Organic Light-Emitting Diodes (OLEDs) and Luminescence

Furan-containing compounds, particularly fused polycyclic furan systems, have garnered attention for their potential in organic light-emitting diodes (OLEDs) due to their inherent luminescent properties. These materials often exhibit intense photoluminescence and a wide HOMO-LUMO gap, which is a desirable characteristic for light-emitting applications rsc.org. The structural rigidity and planarity that can be achieved with furan derivatives contribute to their strong fluorescence, which is beneficial for applications related to organic lasing rsc.org.

Research into specific derivatives has shown promising results. For instance, carbazole-substituted benzodifurans (CZBDFs) have demonstrated ambipolar characteristics with well-balanced high carrier mobility for both holes and electrons. This has allowed them to serve effectively as host materials for full-color electroluminescence in both hetero- and homojunction OLED architectures rsc.org. Similarly, V-shaped dinaphtho[2,3-b:2′,3′-d]furan (DNF-V) derivatives have been noted for their high emissive behavior in the solid state bit.edu.cnacs.org. The design of novel donor-acceptor (D-A-D) type furan derivatives has also led to materials with strong fluorescence and good solubility, which are crucial for efficient processing and device fabrication nih.gov. These findings underscore the versatility of the furan moiety in creating a new generation of luminescent materials for advanced display and lighting technologies.

Semiconducting Properties and Charge Transport Mechanisms in Fused Furan Systems

Fused furan systems represent a promising class of organic semiconductors, rivaling the more commonly studied thiophene-based materials rsc.org. The unique electronic structure of the furan ring, influenced by the high electronegativity and small atomic radius of the oxygen atom, is thought to facilitate intermolecular molecular orbital (MO) overlap, which is conducive to efficient charge transport in the solid state rsc.orgrsc.org. Compared to their thiophene analogs, furan derivatives can exhibit lower aromaticity and more quinone-like structures, which may lead to better π-electron delocalization nih.gov.

Derivatives of benzodifurans (BDFs), naphthodifurans (NDFs), and anthradifurans (ADFs) have been synthesized and studied, revealing excellent semiconducting properties rsc.org. Some BDF derivatives show high hole mobility on the order of 10⁻³ cm²/(V s) in the amorphous state rsc.org. More π-expanded systems, such as NDFs, exhibit good crystallinity and can function as active materials in organic field-effect transistors (OFETs), achieving high hole mobility of up to 3.6 cm²/(V s) through solution processing rsc.org. V-shaped furan-fused materials have also demonstrated excellent carrier mobility, with some solution-crystallized transistors showing values as high as 1.3 cm² V⁻¹ s⁻¹ bit.edu.cnacs.org. These studies illustrate the high potential of fused polycyclic furans in the field of organic electronics rsc.org.

| Fused Furan Derivative | Device Type | Carrier Mobility (cm² V⁻¹ s⁻¹) | Carrier Type |

| Benzodifuran (BDF) Derivatives | Amorphous Film (TOF) | ~10⁻³ | Hole |

| Naphthodifuran (NDF) Derivatives | OFET (Solution Processed) | Up to 3.6 | Hole |

| Alkylated Dinaphtho[2,3-b:2′,3′-d]furan (DNF-V) | Transistor (Solution Crystallized) | Up to 1.3 | Not Specified |

| BPTFT (Furan-substituted co-oligomer) | OLET (Single Crystal) | 0.7 | Hole |

| BPTFT (Furan-substituted co-oligomer) | OLET (Single Crystal) | 0.1 | Electron |

This table summarizes reported charge carrier mobilities for various fused furan systems, highlighting their potential as high-performance organic semiconductors. Data sourced from rsc.orgrsc.orgbit.edu.cnacs.org.

Furan Derivatives as Intermediates for Specialty Chemicals

The furan ring is a versatile building block for a variety of specialty chemicals. Furfural (B47365), derived from lignocellulosic biomass, is a key feedstock from which many commercial furan derivatives are produced mdpi.com. These derivatives serve as important intermediates in the synthesis of fine chemicals, polymers, and other valuable materials mdpi.comresearchgate.netfrontiersin.org.

Dyes, Pigments, and Brighteners

Furan derivatives have found application as intermediates in the production of dyes, pigments, and optical brighteners researchgate.net. Specifically, the 2,5-bis aryl furan series, particularly those with an amino group in the para position relative to the furan bond, are useful in this regard researchgate.net. For example, 2,5-bis(para-amino phenyl) furan and its sulfonated versions are effective as brighteners or can be used as precursors for other dyes and pigments researchgate.net. The water solubility and affinity for cellulosic materials of the sulfonated derivatives make them particularly useful researchgate.net. Furthermore, diaryl furan compounds that contain hydroxyl, carbonyl, or halogen groups ortho to an amino group are valuable for creating metal-complex dyes that exhibit improved light fastness researchgate.net. Furan-substituted compounds have also been developed as spectral sensitizing dyes for silver halide photographic elements acs.org.

Resins and Adhesives

Furan-based polymers, commonly known as furan resins, are thermosetting materials with a long history of industrial use mdpi.com. These resins are typically produced from furfuryl alcohol or furfural mdpi.com. The polymerization of furfuryl alcohol under acidic conditions yields poly(furfuryl alcohol) (PFA), a second-generation biobased thermosetting resin. Furan resins are characterized by their resistance to strong acids, bases, and halogenated hydrocarbons, as well as good thermal stability.

These properties make them highly suitable for a range of applications. They are widely used as binders for sand cores and molds in the foundry industry mdpi.com. In addition, furan derivatives like furfural-acetone resin are used in concrete composites, anti-corrosion coatings, and laminates. Furan-based adhesives are also employed in the production of wood-based panels like plywood and particleboard, where they can enhance water resistance and serve as a substitute for traditional phenol-formaldehyde resins. The use of furan resins contributes to the development of more sustainable, bio-based adhesive systems.

Macrocyclic Architectures: Calixfuran Derivatives and Complexation Studies

Calixfurans are a class of macrocyclic compounds, analogous to the well-known calixarenes, where furan rings replace the phenolic units acs.org. These macrocycles are synthesized through the acid-catalyzed condensation of furan with an aldehyde or ketone, such as acetone (B3395972) acs.org. This process can yield a mixture of cyclic oligomers of varying sizes, including tetramers, pentamers, hexamers, and even larger rings rsc.orgbit.edu.cn.

A key feature of macrocyclic compounds is their ability to form host-guest complexes with ions or small neutral molecules. Complexation studies on calixfurans have demonstrated this capability. Using chemical ionization mass spectrometry with ammonia (B1221849) gas, researchers have shown that calixfurans and their acyclic precursors can chelate hydrogen and ammonium (B1175870) ions in the gas phase rsc.orgbit.edu.cn. More recent work has explored the interactions between a novel calix bit.edu.cnfuran derivative and a series of acid guests in solution acs.org. These studies, conducted using ultraviolet-visible absorption spectroscopy, revealed that the interaction induces a color change, with new absorption bands appearing in the visible light region acs.org. Specifically, the addition of methanesulfonic acid (MSA) to a solution of the calix bit.edu.cnfuran resulted in a distinct green color and a broad absorption spectrum acs.org. This research provides a model for understanding the host-guest interactions of calixfuran macrocycles and highlights their potential for use in sensing or recognition applications acs.org.

Future Directions and Emerging Research Avenues in Bis 5 Phenylfuran 2 Yl Methane Chemistry

Development of Novel Synthetic Routes and Catalytic Systems

The pursuit of more efficient, selective, and sustainable methods for the synthesis of bis(5-phenylfuran-2-yl)methane and its derivatives is a primary focus of ongoing research. Current strategies are moving beyond traditional multi-step procedures to more elegant and atom-economical approaches.

One promising avenue involves a palladium-catalyzed decarboxylative cross-coupling of 5-hydroxymethylfuroic acid (HMFA), a derivative of the biomass-derived platform chemical 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.netresearchgate.net This is followed by an acid-catalyzed self-condensation to yield the target bis(arylfuran-2-yl)methane scaffolds. researchgate.net This route is advantageous as it avoids the use of protecting groups and utilizes renewable starting materials. researchgate.netresearchgate.net

Another innovative strategy is the "defunctionalization concept," which employs aryl ketones derived from the readily available and renewable L-(+)-tartaric acid. researchgate.net This method involves an acid-mediated dimerization of these enantiopure ketones to form the bis(5-arylfuran-2-yl)methane framework. researchgate.net

The exploration of diverse catalytic systems is central to advancing these synthetic routes. While various Brønsted and Lewis acids have been shown to catalyze the condensation steps, there is a growing interest in developing more robust and recyclable heterogeneous catalysts. researchgate.netresearchgate.net The table below summarizes some of the catalytic systems explored for the synthesis of related bis(furyl)methanes.

| Catalyst System | Substrates | Product | Yield (%) | Reference |

| Palladium catalyst | 5-Hydroxymethylfuroic acid and aryl halides | 5-Aryl-2-furylmethanol derivative | Good | researchgate.netresearchgate.net |

| Acid catalyst (e.g., TFA) | Aryl ketones from L-(+)-tartaric acid | Bis(5-arylfuran-2-yl)methane | Not specified | researchgate.net |

| Cu(OTf)₂ | 2-Methylfuran and carbonyl compounds | Bis(5-methyl-2-furyl)methanes | 34-72 | researchgate.net |

| La(OTf)₃ | Indole and aromatic aldehydes | Bis(indolyl)methanes | High | alliedacademies.org |

Future research is expected to focus on the development of non-precious metal catalysts and biocatalytic methods to further enhance the sustainability of these synthetic processes.

Exploration of Advanced Functional Materials Based on Bis(5-phenylfuran-2-yl)methane Analogues

The rigid and aromatic nature of the bis(5-phenylfuran-2-yl)methane scaffold makes it an attractive monomer for the synthesis of high-performance polymers. The furan (B31954) rings can impart desirable thermal stability and mechanical properties to the resulting materials.

A significant area of exploration is the development of furan-based epoxy resins and thermosets . d-nb.infobohrium.comresearchgate.net Analogues of bis(5-phenylfuran-2-yl)methane, such as 2,5-bis[(2-oxiranylmethoxy)methyl]furan (BOMF), derived from HMF, are being investigated as sustainable alternatives to bisphenol A (BPA) in epoxy resins. d-nb.inforesearchgate.net These bio-based epoxy resins, when cured with anhydrides like maleic anhydride, can exhibit outstanding adhesive properties, sometimes outperforming their petroleum-based counterparts. d-nb.inforesearchgate.net

Furthermore, the incorporation of the bis(arylfuran-2-yl)methane unit into other polymer backbones, such as polyesters and polyamides, is a promising research direction. The properties of these materials can be tailored by modifying the aryl substituents on the furan rings. The table below presents a conceptual comparison of properties for furan-based polymers versus conventional polymers.

| Property | Furan-Based Polymers | Conventional Petroleum-Based Polymers |

| Source | Renewable (Biomass) | Non-renewable (Fossil fuels) |

| Potential Thermal Stability | High, due to rigid furan rings | Variable |

| Mechanical Strength | Potentially high | High |

| Barrier Properties | Potentially excellent | Variable |

| Biodegradability | Can be designed for biodegradability | Generally non-biodegradable |

Future work will likely involve the synthesis and characterization of a wider range of polymers derived from bis(5-phenylfuran-2-yl)methane and its analogues to fully elucidate their structure-property relationships and potential applications in areas such as coatings, composites, and advanced materials. digitellinc.comresearchgate.net

Mechanistic Studies of Furan Ring Transformations and Stability

A fundamental understanding of the stability and reactivity of the furan rings within the bis(5-phenylfuran-2-yl)methane structure is crucial for both its synthesis and its application in materials. The furan moiety is known to be susceptible to acid-catalyzed ring-opening reactions , which can be a limitation but also an opportunity for further functionalization. rsc.orgresearchgate.netresearchgate.netmdpi.com

Mechanistic studies, often employing a combination of experimental and computational methods, have shown that the ring-opening process in acidic aqueous solutions is typically initiated by the protonation of the furan ring, most favorably at the α-carbon. researchgate.net This is followed by a nucleophilic attack of water, leading to the formation of intermediates that can subsequently undergo ring cleavage. researchgate.net The substituents on the furan ring have a significant influence on the rate and pathway of this ring-opening reaction. rsc.org

Computational studies, such as those using density functional theory (DFT), are becoming increasingly important for elucidating the reaction mechanisms and energy profiles of these transformations. osti.gov Such studies can provide valuable insights into the stability of the bis(5-phenylfuran-2-yl)methane scaffold under various conditions and guide the design of more stable derivatives or controlled degradation pathways for recyclable materials.

Future research in this area will likely focus on detailed kinetic and mechanistic investigations of bis(5-phenylfuran-2-yl)methane and its derivatives under various catalytic conditions. This will enable a more precise control over their synthesis and degradation, which is essential for the development of robust and potentially recyclable materials.

Green Chemistry Principles in Furan Derivative Synthesis

The synthesis of bis(5-phenylfuran-2-yl)methane is intrinsically linked to the principles of green chemistry, primarily through the utilization of renewable feedstocks. The derivation of the furan core from biomass-derived platform chemicals like HMF is a cornerstone of this sustainable approach. researchgate.netncsu.edunih.govnih.govamanote.com

Beyond the use of renewable starting materials, other green chemistry principles are being actively pursued in the synthesis of bis(arylfuran-2-yl)methanes. These include:

Atom Economy: The development of synthetic routes, such as the acid-catalyzed self-condensation, that maximize the incorporation of atoms from the reactants into the final product. researchgate.net

Use of Safer Solvents and Reagents: The exploration of solvent-free reaction conditions is a significant step towards minimizing the environmental impact of the synthesis. researchgate.netresearchgate.netalliedacademies.org

Catalysis: The use of catalytic amounts of reagents, in place of stoichiometric ones, reduces waste and improves efficiency. The development of recyclable catalysts is a key area of focus. researchgate.netresearchgate.netresearchgate.netescholarship.org

Energy Efficiency: Conducting reactions at milder temperatures and pressures contributes to a more sustainable process.

The application of green metrics, such as E-factor and atom economy, will be crucial in evaluating and comparing the sustainability of different synthetic routes. Future research will continue to push the boundaries of green chemistry in the synthesis of bis(5-phenylfuran-2-yl)methane, with a focus on developing even more environmentally benign and economically viable processes.

Q & A

Q. What are the established synthetic routes for Bis(5-phenylfuran-2-yl)methane, and how do reaction conditions influence yield and purity?

Bis(5-phenylfuran-2-yl)methane can be synthesized via coupling reactions involving furan derivatives and methylene precursors. Key factors include catalyst choice (e.g., palladium complexes for cross-coupling), solvent polarity, and temperature control. For example, Suzuki-Miyaura coupling under inert atmospheres (argon/nitrogen) at 80–100°C often yields higher purity . Characterization via -NMR and HPLC is critical to confirm structural integrity and quantify impurities .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to validate the structure of Bis(5-phenylfuran-2-yl)methane?

- NMR : Use deuterated solvents (e.g., CDCl) to resolve aromatic proton splitting patterns in the 6.5–8.5 ppm range.

- IR : Identify furan C-O-C stretching (∼1250 cm) and aromatic C-H bending (∼750 cm).

- MS : High-resolution ESI-MS in positive ion mode can confirm the molecular ion peak (e.g., [M+H] at m/z 294.12) .

Q. What experimental protocols are recommended for assessing the compound’s stability under varying thermal and photolytic conditions?

Conduct accelerated stability studies:

- Thermal : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via TLC or HPLC.

- Photolytic : Expose to UV light (λ = 254–365 nm) and analyze for photoproducts using LC-MS .

Advanced Research Questions

Q. How can contradictions in XRD-derived structural data for Bis(5-phenylfuran-2-yl)methane be resolved?

Discrepancies in bond angles or torsional conformations may arise from twinning or disordered crystallographic sites. Use SHELXL for refinement, applying restraints for geometrically constrained atoms (e.g., phenyl rings) and validating with R-factor convergence (<5%) . Pair with DFT calculations (B3LYP/6-31G*) to compare experimental and theoretical geometries .

Q. What computational methods are effective for modeling the electronic properties of Bis(5-phenylfuran-2-yl)methane in material science applications?

- DFT : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict charge transport behavior.

- MD Simulations : Assess bulk properties (e.g., crystallinity) using force fields like OPLS-AA. Correlate results with experimental UV-Vis and cyclic voltammetry data to validate bandgap predictions .

Q. How do competing degradation pathways (hydrolytic vs. oxidative) influence the compound’s applicability in drug delivery systems?

Design stress tests:

- Hydrolytic : Expose to buffers (pH 1–13) and analyze via -NMR for ester cleavage or ring-opening.

- Oxidative : Use HO/Fe (Fenton’s reagent) to simulate radical-mediated degradation. Quantify degradation products using LC-QTOF-MS and propose mechanistic pathways .

Q. What methodological innovations can address low reproducibility in scaled-up synthesis?

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression in real time.

- DoE (Design of Experiments) : Optimize parameters (e.g., stoichiometry, mixing rate) using response surface methodology .

Methodological Challenges and Solutions

Q. How can researchers reconcile discrepancies between theoretical and experimental spectroscopic data?

- Step 1 : Validate computational models (e.g., TD-DFT for UV-Vis) against experimental spectra.

- Step 2 : Adjust solvent effects (PCM model) and vibrational scaling factors in simulations .

Q. What strategies enhance the reliability of cross-disciplinary studies (e.g., combining organic chemistry with materials science)?

- Collaborative Frameworks : Use shared databases (e.g., PubChem) for transparent data reporting.

- Hybrid Methodologies : Pair synthetic protocols (e.g., microwave-assisted synthesis) with AFM/TEM for nanomaterial characterization .

Q. How should researchers document methodological limitations in publications to ensure reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.